molecular formula C8H10BrNO B12330993 4-Bromo-3-(dimethylamino)phenol

4-Bromo-3-(dimethylamino)phenol

Cat. No.: B12330993
M. Wt: 216.07 g/mol
InChI Key: OVRSKSJATHDPBH-UHFFFAOYSA-N
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Description

4-Bromo-3-(dimethylamino)phenol is an organic compound with the molecular formula C8H10BrNO It is a brominated phenol derivative, characterized by the presence of a bromine atom at the 4-position and a dimethylamino group at the 3-position on the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(dimethylamino)phenol can be achieved through several methods. One common approach involves the bromination of 3-(dimethylamino)phenol. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure selective bromination at the 4-position .

Another method involves the ipso-hydroxylation of arylboronic acids, which can be combined with bromination and Pd-catalyzed cross-coupling to generate highly substituted phenols .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(dimethylamino)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding phenol without the bromine substituent.

    Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and other peroxides.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atom.

Major Products Formed

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: 3-(Dimethylamino)phenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-Bromo-3-(dimethylamino)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-3-(dimethylamino)phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the bromine atom and dimethylamino group can influence the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-(dimethylamino)methylphenol
  • 4-Bromo-3-(dimethylamino)aniline
  • 4-Bromo-3-(dimethylamino)benzoic acid

Uniqueness

4-Bromo-3-(dimethylamino)phenol is unique due to the specific positioning of the bromine and dimethylamino groups on the phenol ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C8H10BrNO

Molecular Weight

216.07 g/mol

IUPAC Name

4-bromo-3-(dimethylamino)phenol

InChI

InChI=1S/C8H10BrNO/c1-10(2)8-5-6(11)3-4-7(8)9/h3-5,11H,1-2H3

InChI Key

OVRSKSJATHDPBH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=CC(=C1)O)Br

Origin of Product

United States

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